2-(bromomethyl)-6-iodopyridine

Descripción

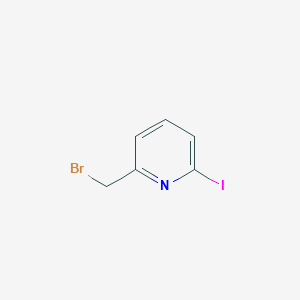

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(bromomethyl)-6-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJQBOJFCSYMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268159-92-7 | |

| Record name | 2-(bromomethyl)-6-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Scaffolds in Contemporary Chemical Research

The pyridine (B92270) scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a privileged structure in contemporary chemical research, particularly in the field of medicinal chemistry. rsc.orgrsc.orgnih.govresearchgate.net Its presence in over 7,000 existing drug molecules underscores its significance. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which often improves the water solubility of potential drug molecules. nih.gov This feature, combined with its structural resemblance to benzene, allows pyridine-containing compounds to interact with a wide range of biological targets. rsc.orgnih.gov

Pyridine derivatives have demonstrated a broad spectrum of therapeutic applications, and many pyridine-based drugs have received FDA approval. rsc.orgrsc.orgresearchgate.net The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their pharmacological activity. nih.gov This has led to the development of potent agents against a variety of diseases. rsc.orgrsc.orgresearchgate.net The pyridine nucleus is also found in numerous natural products, such as alkaloids, vitamins like niacin and pyridoxine, and coenzymes, further highlighting its biological relevance. nih.gov

Strategic Utility of Poly Functionalized Halogenated Pyridine Derivatives

The Role of Bromomethyl Groups in Electrophilic Functionalization

The bromomethyl group (-CH₂Br) is a highly reactive functional group that serves as a potent electrophile. smolecule.com Its primary role in electrophilic functionalization is to undergo nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity is due to the good leaving group ability of the bromide ion. Consequently, the bromomethyl group can be readily displaced by amines, thiols, alkoxides, and other nucleophiles to introduce new functional groups and build larger molecular frameworks. smolecule.com

This versatility makes bromomethyl-substituted pyridines valuable intermediates in the synthesis of diverse heterocyclic compounds and functional materials. smolecule.com The ability to introduce a pyridyl moiety with a linker arm into a target molecule is a common strategy in drug discovery and materials science. smolecule.com

The Role of Iodine Substituents in Transition-Metal-Catalyzed Transformations

Iodine substituents on aromatic rings, including pyridine, are particularly useful in transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in oxidative addition to transition metal catalysts, such as palladium complexes. researchgate.net This high reactivity allows for milder reaction conditions and greater functional group tolerance in cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Negishi reactions. researchgate.netbrad.ac.uk

The "soft" nature of the iodide ligand allows it to bind strongly to "soft" transition metals in low oxidation states, which can stabilize catalytic intermediates. researchgate.netrsc.org This property is crucial for many catalytic cycles. researchgate.netrsc.org The use of iodo-substituted pyridines enables the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex biaryl and other coupled structures. nih.gov While iodine itself can catalyze certain reactions, its role as a substituent in transition-metal catalysis is well-established for its ability to facilitate key steps in the catalytic cycle. researchgate.netnih.govbeilstein-journals.org

Overview of 2 Bromomethyl 6 Iodopyridine As a Versatile Bifunctional Synthon in Chemical Discovery

The compound 2-(bromomethyl)-6-iodopyridine is a prime example of a versatile bifunctional synthon that combines the distinct reactivities of both a bromomethyl group and an iodine substituent on a pyridine (B92270) scaffold. uni.lu This unique combination allows for orthogonal chemical transformations, where each functional group can be reacted selectively under different conditions.

The bromomethyl group at the 2-position provides a site for nucleophilic attack, allowing for the introduction of various side chains. Simultaneously, the iodo group at the 6-position serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at that position. researchgate.net This dual reactivity makes this compound a highly valuable building block in the synthesis of complex, highly substituted pyridine derivatives for applications in medicinal chemistry and materials science. smolecule.comacs.org The ability to perform sequential, regioselective functionalization is a key advantage in the construction of novel molecular entities. d-nb.info

Below are some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₅BrIN |

| Molecular Weight | 296.92 g/mol |

| InChI Key | SQJQBOJFCSYMCR-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. uni.lu

The strategic placement of the reactive bromomethyl and iodo groups on the pyridine ring allows for a diverse range of synthetic transformations, as illustrated in the following table:

| Reaction Type | Reacting Group | Potential Reagents | Product Type |

| Nucleophilic Substitution | Bromomethyl | Amines, Thiols, Alkoxides | Substituted methylpyridines |

| Suzuki Coupling | Iodo | Arylboronic acids | Aryl-substituted pyridines |

| Sonogashira Coupling | Iodo | Terminal alkynes | Alkynyl-substituted pyridines |

| Negishi Coupling | Iodo | Organozinc reagents | Alkyl/Aryl-substituted pyridines |

Table 2: Representative Reactions of this compound.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound, a key building block in the development of pharmaceuticals and other complex organic molecules, requires precise and regioselective halogenation methods. This article explores the primary synthetic routes for introducing both bromo- and iodo- functionalities onto a pyridine scaffold, with a specific focus on the formation of the bromomethyl moiety and the controlled iodination of the pyridine ring.

Advanced Applications in Organic Synthesis and Chemical Research

Development of Complex Functionalized Pyridine (B92270) Derivatives

The differentiated reactivity of the bromomethyl group and the carbon-iodine bond on the pyridine ring allows for a stepwise and controlled introduction of various functionalities, leading to the synthesis of highly substituted and complex pyridine derivatives.

2-(bromomethyl)-6-iodopyridine serves as an excellent precursor for a wide array of multi-substituted heterocyclic systems. The presence of two distinct reactive sites—the electrophilic carbon of the bromomethyl group and the aryl iodide—allows for selective and sequential reactions. The bromomethyl group is highly susceptible to nucleophilic substitution, while the iodo group is ideal for transition-metal-catalyzed cross-coupling reactions. smolecule.com This dual reactivity enables chemists to introduce a variety of substituents onto the pyridine core.

For instance, the bromomethyl group readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding aminomethyl, alkoxymethyl, or thiomethyl derivatives. smolecule.com Subsequently, the iodo group can participate in well-established cross-coupling reactions like Suzuki, Stille, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl substituents at the 6-position of the pyridine ring. ambeed.comresearchgate.netmdpi.com This sequential approach provides a powerful strategy for the modular synthesis of densely functionalized pyridines, which are key scaffolds in medicinal chemistry and materials science. nuph.edu.uasemanticscholar.org

The synthesis of diverse annulated pyridines, where a functionalized saturated ring is fused to the pyridine core, highlights the utility of such precursors in creating novel chemical entities for drug discovery. nuph.edu.uasemanticscholar.orgnuph.edu.ua

The distinct chemical nature of the aliphatic bromine in the bromomethyl group versus the aromatic iodine attached directly to the pyridine ring is the cornerstone of the sequential functionalization of this compound. The C-Br bond in the bromomethyl group is more labile towards nucleophilic substitution than the C-I bond is towards certain cross-coupling conditions, and vice versa. This difference in reactivity allows for a high degree of control in multi-step syntheses. smolecule.com

Chemists can exploit these differences to perform reactions at one site while leaving the other intact for a subsequent transformation. For example, a Suzuki coupling can be performed selectively at the iodo-substituted position under palladium catalysis, leaving the bromomethyl group untouched for a later nucleophilic substitution reaction. researchgate.netresearchgate.net Conversely, the bromomethyl group can be converted into other functionalities, such as an aldehyde or a phosphonium (B103445) salt, before carrying out a cross-coupling reaction at the iodo-position. smolecule.com This orthogonal reactivity is crucial for the efficient construction of complex molecules, avoiding the need for extensive protecting group strategies. researchgate.net

Table 1: Orthogonal Reactivity of this compound

| Reactive Site | Type of Reaction | Typical Reagents | Potential Product Class |

|---|---|---|---|

| -CH₂Br | Nucleophilic Substitution | Amines, Alcohols, Thiols, Cyanide | Substituted methylpyridines |

| -CH₂Br | Wittig Reaction (after conversion to phosphonium salt) | Aldehydes, Ketones | Alkenylpyridines |

| C-I | Suzuki Coupling | Arylboronic acids, Pd catalyst | Arylpyridines |

| C-I | Stille Coupling | Organostannanes, Pd catalyst | (Hetero)arylpyridines |

| C-I | Heck Coupling | Alkenes, Pd catalyst | Vinylpyridines |

| C-I | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynylpyridines |

Building Blocks for Polymeric and Supramolecular Architectures

The dual functionality of this compound also makes it an important component in the synthesis of larger, more complex chemical structures like polymers and supramolecular assemblies. The ability to form multiple covalent or coordinate bonds in a controlled manner is key to these applications.

Polydentate ligands, which can bind to a metal center through multiple donor atoms, are fundamental in coordination chemistry. This compound is a valuable synthon for creating such ligands. The bromomethyl group serves as a reactive handle to introduce additional coordinating moieties onto the pyridine scaffold. smolecule.comresearchgate.net For example, reaction with amines or other nitrogen-containing heterocycles can lead to the formation of di- or tridentate ligands. researchgate.net

Bipyridine and terpyridine units are privileged ligand systems in coordination chemistry, known for forming stable complexes with a wide range of metal ions. nih.govresearchgate.net this compound can be elaborated into these important ligand families. The iodo group is typically used to construct the polypyridyl backbone through metal-catalyzed cross-coupling reactions. For instance, a Stille or Suzuki coupling reaction between this compound and a suitable pyridyl-stannane or pyridyl-boronic acid derivative can generate a bipyridine framework. mdpi.comresearchgate.net The resulting functionalized bipyridine, still containing the reactive bromomethyl group, can then be used for further elaboration, such as incorporation into larger ligand structures or attachment to surfaces. orgsyn.orgupatras.gr

Table 2: Representative Synthetic Routes to Bipyridine and Terpyridine Systems

| Starting Material | Coupling Partner | Reaction Type | Product Type |

|---|---|---|---|

| This compound | 2-Pyridylboronic acid | Suzuki Coupling | 2-(bromomethyl)-2,2'-bipyridine |

| This compound | 2-(Tributylstannyl)pyridine | Stille Coupling | 2-(bromomethyl)-2,2'-bipyridine |

The construction of macrocyclic and cage-like molecules often relies on the use of rigid or semi-rigid building blocks with multiple reactive sites that can be linked together. The distinct reactivity of the two halogenated sites in this compound makes it a candidate for such constructions. The bromomethyl group, in particular, is well-suited for forming linkages through reactions with difunctional nucleophiles (e.g., diamines, dithiols) in [2+2] or other macrocyclization reactions. nih.gov

For example, the reaction of this compound with a long-chain diamine could, in principle, lead to the formation of a macrocycle containing two pyridine units. The remaining iodo groups on the pyridine rings would then be available for further functionalization, potentially leading to the creation of more complex, three-dimensional cage compounds or functional metallo-supramolecular assemblies. nih.gov The synthesis of back-to-back ligands demonstrates how bromomethyl-functionalized pyridines can be dimerized to create larger, more complex ligand topologies. researchgate.net

Precursors for Functional Polymers and Macromolecules

The compound this compound serves as a key starting material in the synthesis of functional polymers and macromolecules. The presence of the bromomethyl group provides a reactive site for polymerization reactions, while the iodo- and pyridine functionalities can be used to introduce specific properties into the resulting polymer chain.

The reactive bromomethyl group (-CH₂Br) is a key feature of this compound, enabling its use as a synthetic precursor. smolecule.com This group readily undergoes nucleophilic substitution reactions, making it a valuable component in the synthesis of more complex molecules. smolecule.com The pyridine ring itself can be incorporated into larger molecular structures, including those with potential biological activity or specific material properties. smolecule.com

For instance, the related compound 2,6-bis(bromomethyl)pyridine (B1268884) is utilized in the preparation of macrocyclic ligands and pyridine-pyrazole derivatives. sigmaaldrich.com The reactivity of the bromomethyl groups allows for the construction of large, complex architectures. sigmaaldrich.com Similarly, the principles of using bromomethyl-substituted pyridines as building blocks can be extended to this compound for creating polymers with tailored functionalities. The iodo-substituent offers an additional site for modification, for example, through cross-coupling reactions, further expanding the possibilities for creating diverse polymeric materials.

Precursors for Biomolecular Probes and Molecular Tools

The unique structural characteristics of this compound make it a valuable precursor for the development of sophisticated biomolecular probes and molecular tools. These tools are essential for studying complex biological systems.

Synthesis of Ligands for Biological System Probing

The synthesis of ligands for probing biological systems often involves the use of versatile chemical building blocks. Halogenated pyridine derivatives, such as 4-(bromomethyl)-2-fluoro-6-iodopyridine, are employed in the creation of molecular probes for investigating biological systems. smolecule.com The reactivity of the bromomethyl group allows for its substitution by various nucleophiles, including those found in biological molecules. smolecule.com This enables the covalent attachment of the pyridine-based probe to biomolecules of interest.

Research has shown that related pyridine compounds can be used to synthesize ligands with specific biological targets. For example, poly(2,2′-bipyridyl) ligands have been designed and synthesized to induce cell death in cancer cells. nih.govacs.org The synthesis of these ligands often involves the reaction of a brominated pyridine derivative with other aromatic systems. nih.govacs.org While not directly involving this compound, these studies highlight the general utility of functionalized pyridines in creating biologically active ligands. The principles demonstrated can be applied to this compound to develop novel probes for biological research.

Strategies for Covalent Bioconjugation and Bioconjugate Chemistry

Covalent bioconjugation is a critical technique for attaching probes or drugs to biomolecules. The reactive groups on this compound, particularly the bromomethyl group, make it a suitable candidate for such applications. The bromomethyl group is an electrophile that can react with nucleophiles like amines and thiols, which are commonly found in proteins and other biomolecules. This reaction leads to the formation of a stable covalent bond, effectively linking the pyridine-based molecule to the biological target.

The iodine atom on the pyridine ring also offers opportunities for bioconjugation through palladium-catalyzed cross-coupling reactions. This dual reactivity allows for a two-pronged approach to bioconjugation, potentially enabling the creation of more complex and specific bioconjugates. The ability to form covalent bonds with biomolecules is a key aspect of its potential use in drug development and the creation of molecular probes. smolecule.com

Contributions to Advanced Material Science Research

The compound this compound is a significant contributor to the field of advanced material science. Its versatile chemical nature allows for its use as a precursor in the synthesis of a variety of functional materials with unique optical and electronic properties.

Synthesis of Precursors for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The development of organic light-emitting diodes (OLEDs) and other fluorescent materials relies on the synthesis of novel organic compounds with specific photophysical properties. Pyridine-containing molecules are often investigated for these applications due to their electronic characteristics. While direct studies on this compound for OLEDs are not prevalent in the provided search results, the utility of related pyridine derivatives suggests its potential.

For instance, the synthesis of fluorescent organic polymers often involves monomers with reactive functional groups that can undergo polymerization. uri.edu The bromomethyl group on this compound provides such a reactive site. Furthermore, the pyridine ring itself is a component in some fluorescent materials. Studies on pyridin-1(2H)-ylacrylates have shown that substituents on the pyridine ring can significantly affect their fluorescent properties. mdpi.com This indicates that the iodo-substituent on this compound could be used to tune the emissive properties of materials derived from it. The ability to participate in cross-coupling reactions also makes it a candidate for creating conjugated systems often found in OLED materials.

Development of Conducting Polymers and Electronic Materials

The synthesis of conducting polymers and other electronic materials is another area where this compound can play a crucial role. The structure of this compound allows for its incorporation into polymeric chains, and the pyridine and iodo functionalities can influence the electronic properties of the resulting material.

The ability of this compound to participate in cross-coupling reactions, facilitated by the iodine atom, makes it a suitable building block for creating conjugated polymers. These polymers, characterized by alternating single and double bonds, are often electrically conductive. The pyridine ring, being an electron-deficient system, can also contribute to the electronic properties of the polymer. While the direct use of this compound in conducting polymers is not explicitly detailed in the search results, the fundamental reactivity of the compound aligns with the synthetic strategies used to create such materials. The development of functional materials, including those with specific electronic properties, is a key application area for versatile building blocks like this compound. smolecule.com

Computational and Theoretical Investigations of 2 Bromomethyl 6 Iodopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of 2-(bromomethyl)-6-iodopyridine, providing a foundation for understanding its stability, reactivity, and spectroscopic characteristics. nih.gov

DFT has become a particularly popular tool due to its balance of computational efficiency and accuracy. osu.edu For substituted pyridines, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G+(d,p)), are employed to optimize the molecular geometry and calculate key electronic parameters. ias.ac.in These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.gov

Analysis of Substituent Effects on Pyridine (B92270) Ring Electronic Density

The electronic landscape of the pyridine ring in this compound is significantly influenced by its two substituents: the iodomethyl group and the bromo group. Both inductive and resonance effects of these substituents alter the electron density distribution across the aromatic system. tandfonline.com

DFT calculations can quantify these effects by computing atomic charges. For instance, in related substituted pyridine compounds, the distribution of Mulliken charges reveals how electron density is polarized within the molecule. This analysis helps in identifying potential sites for nucleophilic or electrophilic attack. nih.gov The electrostatic potential maps generated from these calculations provide a visual representation of the electron density, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | Lowered by electron-withdrawing iodo and bromomethyl groups, decreasing nucleophilicity. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | Lowered by substituents, increasing susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Altered by substituents, affecting chemical reactivity and spectral properties. nih.gov |

| Dipole Moment | Measure of the net molecular polarity. | Increased due to the presence of electronegative halogen substituents. |

Prediction of Reaction Pathways and Transition States

A significant application of quantum chemical calculations is the exploration of potential chemical reactions. By mapping the potential energy surface, computational methods can predict the most favorable reaction pathways, identify intermediate structures, and calculate the activation energies associated with transition states. osu.edu

For this compound, this could involve modeling its participation in nucleophilic substitution reactions at the bromomethyl group or cross-coupling reactions at the iodo-substituted position. Computational models can determine whether a reaction is likely to proceed via an SN1 or SN2 mechanism by comparing the energies of the respective transition states and intermediates. osu.edu Similarly, in cycloaddition reactions involving pyridine precursors, computational predictions can estimate activation energies, guiding the synthesis of highly substituted products. nih.gov Such studies are vital for rationalizing experimental outcomes and designing more efficient synthetic routes. researchgate.net

Mechanistic Elucidation via Computational Modeling

Computational modeling serves as a powerful microscope for examining the intricate details of reaction mechanisms. It allows chemists to visualize the transformation from reactants to products, step by step, providing insights that are often inaccessible through experimental means alone.

Solvation Effects in Reaction Mechanisms

Reactions are typically carried out in a solvent, which can dramatically influence reaction rates and mechanisms. nih.gov Computational models can account for these environmental effects in two primary ways: through implicit solvent models or explicit solvent models. ucsb.edu

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. mdpi.com Explicit models involve including a number of individual solvent molecules around the solute. ucsb.edu This method is more computationally intensive but is essential for reactions where specific solute-solvent interactions, like hydrogen bonding, play a critical role in stabilizing transition states or intermediates. nih.govresearchgate.net For reactions involving this compound, accurately modeling the solvent environment is crucial for obtaining quantitative agreement with experimental kinetic data. hw.ac.uk

Prediction of Spectroscopic Parameters for Novel Derivatives

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which aids in their experimental characterization. By simulating spectra, researchers can confirm the identity of a synthesized compound or predict the properties of yet-to-be-synthesized derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). researchgate.net Calculations can reveal the energies of electronic transitions, such as the n → π* and π → π* transitions, and their corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.netmendeley.com These theoretical spectra can then be compared with experimental measurements. aps.org

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as C-H stretching or pyridine ring deformations. nih.gov For novel derivatives of this compound, these predictive capabilities can guide synthetic efforts and streamline the characterization process.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Application |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorption Maxima (λmax), Oscillator Strengths | TD-DFT | Predicting electronic transitions and color. researchgate.net |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT | Assigning functional group vibrations. researchgate.net |

| Raman Spectroscopy | Vibrational Frequencies, Intensities | DFT | Complementary vibrational analysis. |

| NMR Spectroscopy | Chemical Shifts (1H, 13C) | DFT (GIAO method) | Confirming molecular structure and connectivity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov

For this compound, MD simulations can explore the rotational freedom of the bromomethyl group, identifying the most stable conformations and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule might interact with a biological target or self-assemble in the solid state.

Furthermore, MD simulations can be used to model the behavior of many molecules together, providing insights into intermolecular forces. mdpi.com This can help in understanding crystal packing, predicting how molecules will arrange in a solid, or how they will interact with solvent molecules in a solution. nih.gov For pyridine-based compounds, MD simulations have been used to study their adsorption on surfaces and their interactions within complex biological systems, demonstrating the wide applicability of this technique. mdpi.com

Advanced Spectroscopic Characterization Techniques in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 0.0001 Da), HRMS allows for the unambiguous determination of a molecule's elemental formula. researchgate.net This technique is essential for verifying the identity of reaction products derived from 2-(bromomethyl)-6-iodopyridine, distinguishing them from potential byproducts or starting materials. mdpi.com In the characterization of complex pyridine-containing structures, the close agreement between the calculated (calcd.) and experimentally found mass provides definitive confirmation of the product's identity. rsc.org

Table 2:| Compound Formula | Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|---|

| C₁₂H₁₀BrN₂O₂ | [M+H]⁺ | 308.9924 | 308.9921 | -1.0 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Reaction Products

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a molecule in the solid state. redalyc.org For reaction products derived from this compound, obtaining a single crystal suitable for X-ray diffraction can provide unequivocal proof of the molecular structure.

A closely related analog, 2,6-bis(bromomethyl)pyridine (B1268884), has been characterized by X-ray crystallography, revealing key structural details. nih.gov In its crystal structure, the C-Br vectors of the bromomethyl groups are oriented nearly perpendicular to the plane of the pyridine (B92270) ring. nih.gov The molecules arrange into stacks with specific centroid-centroid distances between adjacent aromatic rings, and short Br⋯Br contacts are observed between molecules. nih.gov This type of detailed analysis is crucial for understanding intermolecular interactions in the solid state.

Table 3:nih.gov| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2955 (19) |

| b (Å) | 12.980 (3) |

| c (Å) | 7.5288 (15) |

| β (°) | 110.75 (3) |

| Volume (ų) | 849.5 (3) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Analysis of Derivatives

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, while fluorescence spectroscopy measures the light emitted as the molecule returns to its ground state from an excited state. These techniques are particularly important for derivatives of this compound that are designed for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent sensors. rsc.orgmdpi.com

The introduction of different substituents onto the pyridine ring can significantly alter the photophysical properties. For instance, in a series of 2,6-diphenylpyridine-based fluorophores, increasing the electron-donating ability of substituents causes a successive red shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.net The photophysical properties, including the absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_f), are key parameters determined by these methods. researchgate.netnih.gov

Table 4:researchgate.net| Compound Substituent | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) |

|---|---|---|---|

| -Br | 321 | 372 | 0.68 |

| -H | 311 | 367 | 0.62 |

| -OMe | 321 | 383 | 0.81 |

| -NMe₂ | 355 | 432 | 0.80 |

Infrared (IR) Spectroscopy for Functional Group Analysis in Synthesized Compounds

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. When synthesizing derivatives from this compound, IR spectroscopy is used to monitor the reaction's progress by observing the disappearance of bands characteristic of the starting material and the appearance of new bands associated with the product.

The IR spectrum of a pyridine derivative will show characteristic bands for the aromatic ring, including C-H stretching vibrations (typically above 3000 cm⁻¹) and C=C and C=N ring stretching vibrations (in the 1400-1650 cm⁻¹ region). pw.edu.pl The C-Br and C-I stretching vibrations of the starting material are expected in the lower frequency (fingerprint) region. Upon successful derivatization, new characteristic peaks will appear, such as a broad O-H stretch (around 3200-3600 cm⁻¹) for an alcohol, or a strong C=O stretch (around 1650-1750 cm⁻¹) for a ketone or ester. youtube.com

Table 5:pw.edu.pljst.go.jp| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3150 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1650 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Alcohol O-H | Stretching (H-bonded) | 3200 - 3600 (broad) |

| Carbonyl C=O | Stretching | 1650 - 1750 (strong) |

Future Research Directions and Emerging Trends in the Chemistry of 2 Bromomethyl 6 Iodopyridine

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pyridine (B92270) derivatives, aiming to reduce waste, minimize energy consumption, and utilize more environmentally benign reagents. ijarsct.co.inmdpi.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pyridine-containing molecules. beilstein-journals.orgacs.org This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. beilstein-journals.orgvcu.edu The synthesis of pyridines and dihydropyridines has been successfully demonstrated in microwave flow reactors, allowing for a one-step process without the need to isolate intermediates. beilstein-journals.org For a compound like 2-(bromomethyl)-6-iodopyridine, flow chemistry could streamline its production and subsequent derivatization reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jocpr.comnih.gov In the synthesis of pyridine derivatives, microwave-assisted methods have been shown to significantly reduce reaction times from hours to minutes while often improving product yields. tandfonline.comresearchgate.netmdpi.com This technique can be particularly beneficial for the synthesis of highly functionalized pyridines. nih.gov

Solvent-Free Reactions: The elimination of volatile organic solvents is a key goal of green chemistry. conicet.gov.ar Solvent-free reaction conditions, often coupled with microwave irradiation or mechanical grinding, can lead to cleaner reactions, simpler work-up procedures, and reduced environmental impact. tandfonline.comnih.govsemanticscholar.org The development of solvent-free methods for the synthesis and modification of this compound would represent a significant step towards a more sustainable chemical process.

| Green Chemistry Approach | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced control, safety, and scalability; reduced reaction times. beilstein-journals.orgacs.org | Streamlined production and derivatization. |

| Microwave-Assisted Synthesis | Rapid reaction rates; improved yields. jocpr.comnih.govtandfonline.com | Efficient synthesis of the core structure and its analogs. |

| Solvent-Free Reactions | Reduced waste and environmental impact; simplified purification. conicet.gov.artandfonline.com | Greener synthetic routes for the compound and its derivatives. |

High-Throughput Experimentation (HTE) and Automation in Synthetic Discovery

High-throughput experimentation (HTE) has revolutionized the process of reaction discovery and optimization by allowing for the parallel execution of a large number of experiments. nih.gov This approach, often coupled with laboratory automation and robotics, enables the rapid screening of catalysts, reagents, and reaction conditions to identify optimal synthetic pathways. acs.orgacs.orgyoutube.com

For the derivatization of this compound, HTE can be employed to quickly explore a wide range of coupling partners and catalytic systems, accelerating the discovery of novel compounds with desired properties. acs.org Automated synthesis platforms can then be used to produce libraries of these new derivatives for further screening in areas such as drug discovery and materials science. illinois.edu The integration of HTE with other technologies like flow chemistry and artificial intelligence is creating powerful, self-optimizing systems for chemical synthesis. rsc.orgresearchgate.netdrugtargetreview.com

Exploration of Novel Catalytic Systems for Challenging Bond Formations

The development of new and more efficient catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is focused on catalysts that can mediate challenging bond formations with high selectivity and functional group tolerance. This includes the development of novel metal-based and organocatalytic systems for cross-coupling reactions, C-H activation, and other transformations. The use of recyclable catalysts is also a key area of investigation to improve the sustainability of synthetic processes. tandfonline.comresearchgate.net

Rational Design and Synthesis of Advanced Functional Materials with Tunable Properties

The unique electronic and structural features of the pyridine ring make it an attractive component in the design of advanced functional materials. wikipedia.org By strategically modifying the this compound core, it is possible to create novel materials with tailored optical, electronic, and magnetic properties. rsc.orgacs.orgnih.gov

The design of new liquid crystals, for example, can incorporate pyridine derivatives to influence their mesophase behavior and photophysical properties. nih.gov Furthermore, the incorporation of pyridine moieties into polymers and metal-organic frameworks (MOFs) can lead to materials with applications in catalysis, sensing, and gas storage. The rational design of these materials is often guided by computational modeling to predict their properties before synthesis. researchgate.netrsc.org

Integration with Chemoinformatics and Machine Learning for Reaction Prediction and Optimization

The convergence of chemistry with data science is leading to new paradigms in synthetic planning and execution. Chemoinformatics and machine learning (ML) algorithms are increasingly being used to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.gov

By training ML models on large datasets of known reactions, it is possible to develop predictive tools that can guide the synthesis of new molecules. beilstein-journals.orgnih.gov For a versatile building block like this compound, these computational approaches can be used to:

Predict the most effective catalysts and reagents for a desired transformation.

Optimize reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize byproducts. acs.org

Identify novel reaction pathways for the synthesis of complex target molecules.

The integration of these in silico tools with automated synthesis platforms has the potential to create "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(bromomethyl)-6-iodopyridine in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store the compound in a cool, dry place away from oxidizing agents, and dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 0–5°C for bromination steps) and using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Employ catalysts like palladium for selective halogen displacement . Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. What strategies are recommended for the purification of this compound?

- Methodological Answer : Use recrystallization with a solvent pair (e.g., ethanol/water) to remove polar impurities. For non-polar byproducts, employ flash chromatography with a hexane:ethyl acetate (8:2) eluent. Verify purity using NMR (¹H/¹³C) and mass spectrometry, ensuring absence of residual solvents or unreacted intermediates .

Advanced Research Questions

Q. In cross-coupling reactions involving this compound, what factors influence the regioselectivity of halogen displacement?

- Methodological Answer : Regioselectivity is governed by steric hindrance and electronic effects. The iodinated position (C6) is more reactive in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to the brominated site (C2). Use DFT calculations to predict activation barriers and optimize ligand selection (e.g., SPhos for Pd-catalyzed reactions) to enhance selectivity .

Q. How can contradictions in spectroscopic data for derivatives of this compound be resolved during structural elucidation?

- Methodological Answer : Combine multiple techniques:

- NMR : Compare experimental ¹³C chemical shifts with computed values (e.g., using Gaussian or ACD/Labs).

- XRD : Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction.

- IR : Confirm functional groups (e.g., C-Br stretching at ~550 cm⁻¹) and rule out degradation .

Q. What computational methods predict the stability and reactivity trends of this compound under varying conditions?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess thermal stability. Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-311G** level) to map electrostatic potentials and identify reactive sites. Compare results with experimental kinetic data (e.g., Arrhenius plots) to validate models .

Q. How does the electronic environment of the pyridine ring influence nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the pyridine ring enhances electrophilicity at C2 (bromomethyl site). Substituent effects can be quantified via Hammett σ constants. For example, electron-donating groups at C4 reduce reactivity, while electron-withdrawing groups (e.g., NO₂) accelerate substitution. Validate with kinetic studies (e.g., pseudo-first-order rate constants) .

Critical Analysis and Best Practices

- Experimental Design : Pre-screen reaction conditions using high-throughput microreactors to minimize resource waste .

- Data Interpretation : Address outliers statistically (e.g., Grubbs’ test) and validate with triplicate runs .

- Reproducibility : Document all parameters (e.g., solvent batch, humidity) in line with ICMJE standards for chemical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.